5-Bromo-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde
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Overview
Description
5-Bromo-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde is an organic compound that features a bromine atom, a thiophene ring, and an indole core with an aldehyde functional group
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , indicating that this compound might interact with palladium catalysts in similar reactions.
Mode of Action
It’s plausible that it may participate in carbon–carbon bond-forming reactions, such as the suzuki–miyaura cross-coupling . In these reactions, the compound could act as an organoboron reagent, contributing to the formation of new carbon–carbon bonds.
Biochemical Pathways
It’s likely that the compound plays a role in the synthesis of regioregular thiophene-based conjugated polymers, which are known for their exceptional optical and conductive properties .
Result of Action
Its potential role in the synthesis of regioregular thiophene-based conjugated polymers suggests that it may contribute to the development of materials with unique electronic and optoelectronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 2-(thiophen-3-yl)-1H-indole-3-carbaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (DCM) or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOMe in methanol or KOtBu in tert-butanol.
Major Products Formed
Oxidation: 5-Bromo-2-(thiophen-3-yl)-1H-indole-3-carboxylic acid.
Reduction: 5-Bromo-2-(thiophen-3-yl)-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing molecules with therapeutic potential.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde: Similar structure but with the thiophene ring attached at a different position.
5-Bromo-2-(furan-3-yl)-1H-indole-3-carbaldehyde: Similar structure but with a furan ring instead of a thiophene ring.
5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
5-Bromo-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde is unique due to the specific positioning of the thiophene ring and the bromine atom, which can influence its reactivity and interactions in various chemical and biological contexts. This uniqueness makes it a valuable compound for targeted research and development in multiple scientific fields.
Properties
IUPAC Name |
5-bromo-2-thiophen-3-yl-1H-indole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNOS/c14-9-1-2-12-10(5-9)11(6-16)13(15-12)8-3-4-17-7-8/h1-7,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMQOVYJGJBRFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=C(N2)C3=CSC=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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